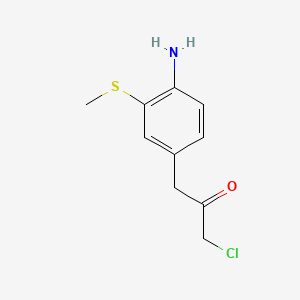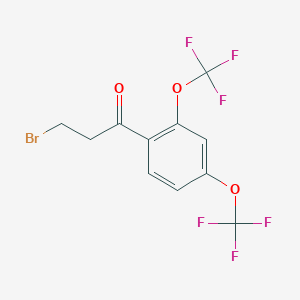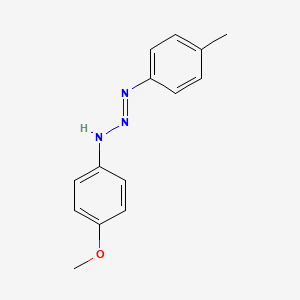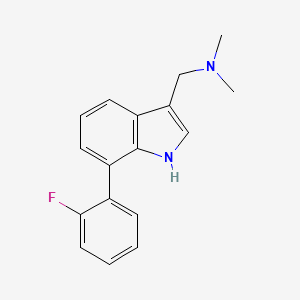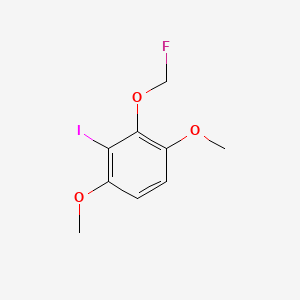
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene typically involves multiple steps, starting with the iodination of a dimethoxybenzene derivative. The fluoromethoxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Des Réactions Chimiques
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the iodo and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.
2,4-Dimethoxyiodobenzene: Similar but lacks the fluoromethoxy group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications .
Propriétés
Formule moléculaire |
C9H10FIO3 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
2-(fluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-4-7(13-2)9(8(6)11)14-5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
LWSANKONWSHATK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)I)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
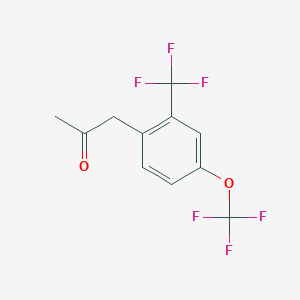
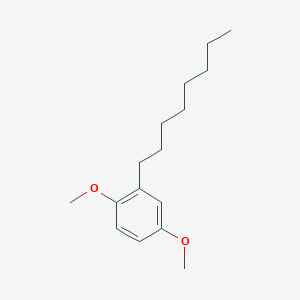
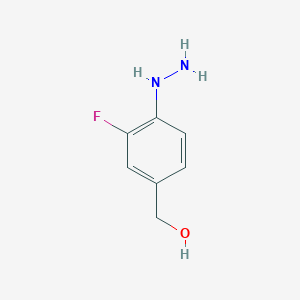
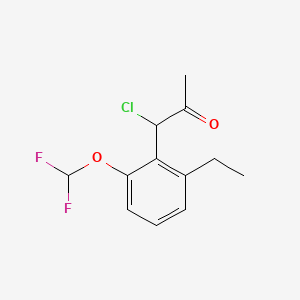
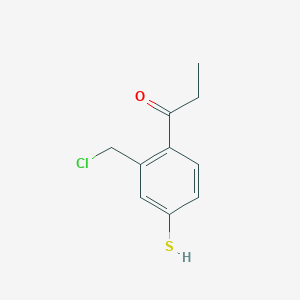
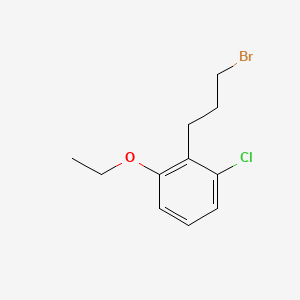
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
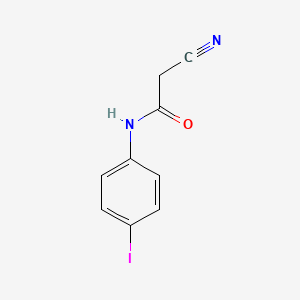
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
